(E/Z)-Acetamiprid (E/Z)-Acetamiprid Acetamiprid is a carboxamidine that is acetamidine in which the amino hydrogens are substituted by a (6-chloropyridin-3-yl)methyl and a methyl group while the hydrogen attached to the imino nitrogen is replaced by a cyano group. It has a role as a neonicotinoid insectide, an environmental contaminant and a xenobiotic. It is a monochloropyridine, a nitrile and a carboxamidine. It is functionally related to a 2-chloropyridine.
Acetamiprid has been reported in Streptomyces canus with data available.
Brand Name: Vulcanchem
CAS No.: 135410-20-7
VCID: VC0516955
InChI: InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3
SMILES: Array
Molecular Formula: C10H11ClN4
Molecular Weight: 222.67 g/mol

(E/Z)-Acetamiprid

CAS No.: 135410-20-7

Cat. No.: VC0516955

Molecular Formula: C10H11ClN4

Molecular Weight: 222.67 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(E/Z)-Acetamiprid - 135410-20-7

Specification

CAS No. 135410-20-7
Molecular Formula C10H11ClN4
Molecular Weight 222.67 g/mol
IUPAC Name N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
Standard InChI InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3
Standard InChI Key WCXDHFDTOYPNIE-UHFFFAOYSA-N
Canonical SMILES CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl
Appearance Solid powder
Colorform White crystals
White crystalline solid
Melting Point 98.9 °C

Introduction

Chemical Identity and Structural Properties

Acetamiprid ((E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine) belongs to the chloronicotinyl subclass of neonicotinoids. Its molecular formula (C₁₀H₁₁ClN₄) and weight (222.68 g/mol) reflect a compact structure optimized for systemic action in plants . The molecule features:

  • A chloropyridinyl moiety enhancing binding affinity to insect nicotinic acetylcholine receptors (nAChRs)

  • Cyanoimine group contributing to photostability and water solubility (4.25 g/L at 25°C)

  • Methyl group at the acetamidine nitrogen preventing rapid mammalian metabolism

Table 1: Physicochemical Properties of Acetamiprid

PropertyValueSource
Melting Point98.9°CEPA Fact Sheet
Vapor Pressure<1 × 10⁻⁶ Pa (25°C)
Log Kow0.8
Water Solubility4.25 g/L (pH 7, 25°C)
Soil Adsorption (Koc)172-300 mL/g

The compound's low octanol-water partition coefficient (Log Kow) and moderate soil adsorption capacity explain its mobility in terrestrial ecosystems, with leaching potential highest in sandy soils .

Mechanism of Action and Target Specificity

Acetamiprid functions as a postsynaptic nAChR agonist, binding with 100-200× greater affinity to insect receptors than mammalian counterparts . This selectivity arises from structural differences in receptor subunits:

  • Insect nAChRs: Contain β1 subunits with high sensitivity to neonicotinoids

  • Mammalian nAChRs: Predominantly α4β2 composition with lower binding affinity

In insects, sustained receptor activation causes:

  • Uncontrolled neuronal depolarization

  • Paralysis within 2-4 hours of exposure

  • Death via respiratory failure within 24-48 hours

Figure 1: Comparative Binding Affinity
Kd=12([L]+[R]+Kd([L]+[R]+Kd)24[L][R]2)K_d = \frac{1}{2} \left( \frac{[L] + [R] + K_d - \sqrt{([L] + [R] + K_d)^2 - 4[L][R]} }{2} \right)
Where KdK_d (insect) ≈ 0.5 nM vs. KdK_d (mammalian) ≈ 100 nM

Environmental Fate and Degradation Pathways

Soil Metabolism

Aerobic degradation dominates in most agricultural soils, with half-lives (DT₅₀) ranging:

Table 2: Soil Degradation Kinetics

Soil TypeDT₅₀ (Days)Major Metabolite
Loamy Sand8.2N-Desmethyl-acetamiprid
Clay Loam3.16-Chloronicotinic Acid
Organic Rich<1Methyl(6-chloro-3-pyridyl)amine

Microbial action accounts for >75% of breakdown, with pseudomonads and actinomycetes identified as key degraders . The major metabolite methyl(6-chloro-3-pyridyl)amine demonstrates higher persistence (DT₅₀ = 121 days) but reduced toxicity compared to parent compound .

Aquatic Fate

In water systems, acetamiprid exhibits:

  • Hydrolysis stability at pH 5-9 (DT₅₀ >1 year)

  • Photolysis half-life of 34 days under natural sunlight

  • Sediment adsorption coefficient (Kd) of 2.7 L/kg

Table 3: Predicted Environmental Concentrations

MatrixAcute EEC (ppb)Chronic EEC (ppb)
Surface Water174.0
Groundwater0.00080.0008

Modeling indicates low bioaccumulation potential (BCF <10 in fish), though chronic exposure risks remain for Daphnia magna (EC₅₀ = 0.85 mg/L) .

Human Toxicology and Clinical Case Studies

Acute Poisoning Profile

A 2021 case report detailed severe intoxication from 50 mL acetamiprid 20% solution ingestion :

Clinical Timeline:

  • 0-2 hrs: Nausea, vomiting, tachycardia (HR 128 bpm)

  • 4 hrs: Metabolic acidosis (pH 7.18, lactate 8.9 mmol/L)

  • 12 hrs: ST-segment depression on ECG

  • 24 hrs: Transaminase elevation (ALT 128 U/L)

Management required:

  • Sodium bicarbonate infusion for acidosis correction

  • Vasopressor support for myocardial depression

  • 72-hour ICU monitoring

Chronic Exposure Risks

EPA risk assessments identify children (1-6 years) as most vulnerable:

Table 4: Dietary Exposure Estimates

PopulationAcute Exposure (%aPAD)Chronic Exposure (%cPAD)
All Infants38%45%
Children 1-640%64%
Adults17%24%

Notably, the FQPA safety factor of 3× was applied due to increased susceptibility in developmental studies .

Regulatory Status and Global Perspectives

US EPA Registration

Conditional registration (March 2002) under these provisions:

  • Maximum application rate: 0.25 lb ai/acre

  • Restricted entry interval: 12 hours

  • Annual cap: 0.4 lb ai/acre for citrus crops

European Union Reassessment

2025 regulatory updates include:

  • MRL reduction for stone fruits (0.01→0.005 mg/kg)

  • Ban on foliar applications during flowering periods

  • Mandatory buffer zones (20m) near aquatic habitats

Agricultural Applications and Resistance Management

Table 5: Crop-Specific Use Patterns

CropFormulationRate (kg/ha)PHI (Days)
Citrus70WP0.15-0.257
Apples70WSP0.1-0.214
Cotton20SC0.3-0.421

Resistance monitoring has identified metabolic mechanisms in Bemisia tabaci populations, with esterase activity 3.8× higher in resistant strains .

Emerging Research Directions

Advanced Remediation Techniques

  • Photocatalysis: TiO₂/UV systems achieve 92% degradation in 120 min

  • Microbial Consortia: Pseudomonas stutzeri SMK-3 degrades 80% in 48 hrs

  • Phytoremediation: Lemna minor shows 65% uptake efficiency

Neurodevelopmental Toxicology

Recent findings suggest:

  • 28-day exposure in rats alters hippocampal BDNF expression (↓34%)

  • In vitro models show nAChR upregulation in human neural stem cells

  • Epigenetic changes persist through two generations in murine studies

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